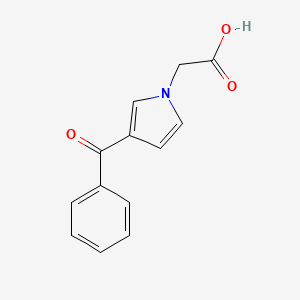
2-(3,4-Dihydroxy-benzyl)-7-hydroxy-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-ジヒドロキシベンジル)-7-ヒドロキシクロメン-4-オンは、クロモン類に属する複雑な有機化合物です。この化合物は、ベンゾピランオンであるクロモンコア構造の存在を特徴とし、2位に3,4-ジヒドロキシベンジル基、7位にヒドロキシル基が置換されています。この化合物は、潜在的な生物活性で知られており、科学研究の様々な分野で注目されています。
製法
合成経路と反応条件
2-(3,4-ジヒドロキシベンジル)-7-ヒドロキシクロメン-4-オンの合成は、一般的に、3,4-ジヒドロキシベンズアルデヒドと適切なクロモン前駆体の縮合を伴います。一般的な方法の1つは、塩基触媒アルドール縮合反応を用い、その後、クロモン環を形成するために環化させることです。 反応条件は、通常、水酸化ナトリウムや水酸化カリウムなどの強塩基の使用を含み、反応は通常、エタノールやメタノールなどの有機溶媒中で行われます .
工業的製造方法
この化合物の工業的製造には、同様の合成経路が、より大規模に行われる場合があります。連続フローリアクターと最適化された反応条件の使用により、製品の収率と純度を高めることができます。さらに、再結晶やクロマトグラフィーなどの精製技術が用いられて、純粋な形で化合物を得ています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydroxy-benzyl)-7-hydroxy-chromen-4-one typically involves the condensation of 3,4-dihydroxybenzaldehyde with a suitable chromone precursor. One common method involves the use of a base-catalyzed aldol condensation reaction, followed by cyclization to form the chromone ring. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an organic solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
反応の種類
2-(3,4-ジヒドロキシベンジル)-7-ヒドロキシクロメン-4-オンは、様々な化学反応を起こし、これには以下が含まれます。
酸化: ヒドロキシル基は、酸化されてキノンを形成することができます。
還元: クロモン環のカルボニル基は、還元されてジヒドロクロモンを形成することができます。
置換: 求電子置換反応は、芳香環で起こり、特にヒドロキシル基のオルト位とパラ位で起こります。
一般的な試薬と条件
酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬を酸性条件下で用います。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬を用います。
置換: ルイス酸触媒の存在下で、ハロゲン(塩素、臭素)などの試薬を用います。
生成される主な生成物
酸化: キノンの形成。
還元: ジヒドロクロモンの形成。
置換: ハロゲン化誘導体の形成。
科学的研究の応用
2-(3,4-ジヒドロキシベンジル)-7-ヒドロキシクロメン-4-オンは、科学研究において幅広い応用範囲を持っています。
化学: より複雑な有機分子の合成における前駆体として使用されます。
生物学: 潜在的な抗酸化作用と抗炎症作用について研究されています。
医学: がんや心血管疾患などの様々な疾患の治療における潜在的な治療効果について調査されています。
作用機序
2-(3,4-ジヒドロキシベンジル)-7-ヒドロキシクロメン-4-オンの作用機序は、様々な分子標的や経路との相互作用を伴います。
抗酸化作用: ヒドロキシル基は、フリーラジカルを捕捉し、酸化ストレスを軽減することができます。
酵素阻害: この化合物は、シクロオキシゲナーゼやリポキシゲナーゼなどの炎症経路に関与する特定の酵素を阻害することができます。
シグナル伝達: 細胞増殖やアポトーシスに関与するシグナル伝達経路を調節することができ、がん治療のための潜在的な候補となっています.
類似化合物との比較
2-(3,4-ジヒドロキシベンジル)-7-ヒドロキシクロメン-4-オンは、以下の様な他の類似化合物と比較することができます。
クマリン: 同様のクロモン構造ですが、3,4-ジヒドロキシベンジル置換がありません。
ケルセチン: 同様の抗酸化作用を持つフラボノイドですが、構造的特徴が異なります。
レスベラトロール: 抗酸化作用と抗炎症作用を持つスチルベンですが、コア構造が異なります。
独自性
クロモンコアと3,4-ジヒドロキシベンジル基のユニークな組み合わせにより、2-(3,4-ジヒドロキシベンジル)-7-ヒドロキシクロメン-4-オンは、様々な研究用途にとって貴重な化合物となる、独特の化学的および生物学的特性を与えています .
特性
分子式 |
C16H12O5 |
|---|---|
分子量 |
284.26 g/mol |
IUPAC名 |
2-[(3,4-dihydroxyphenyl)methyl]-7-hydroxychromen-4-one |
InChI |
InChI=1S/C16H12O5/c17-10-2-3-12-14(19)8-11(21-16(12)7-10)5-9-1-4-13(18)15(20)6-9/h1-4,6-8,17-18,20H,5H2 |
InChIキー |
AERADEZJMNEWMZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CC2=CC(=O)C3=C(O2)C=C(C=C3)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-Iodo-phenyl)-benzo[d][1,3]oxazin-4-one](/img/structure/B10840646.png)
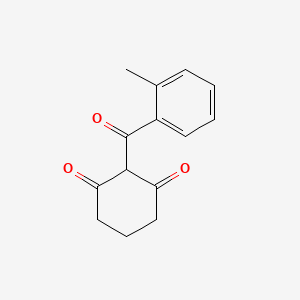



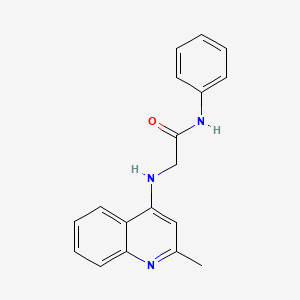
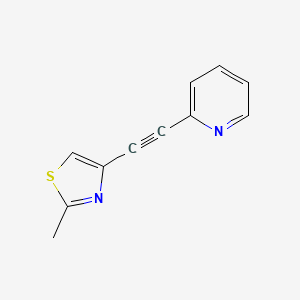
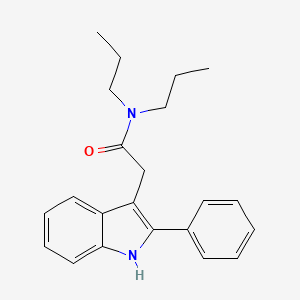
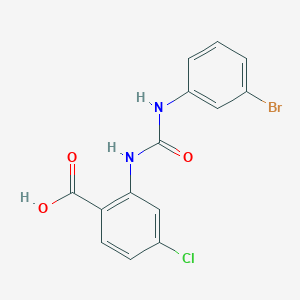
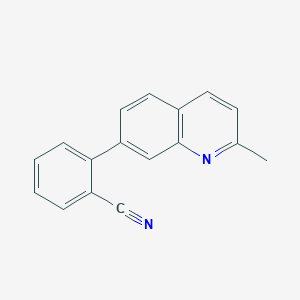
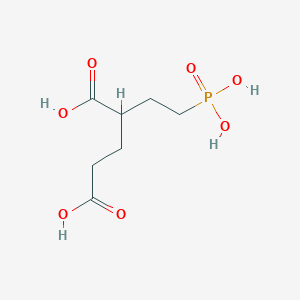
![2-[3-(Naphthalen-2-yl)propanamido]benzoic acid](/img/structure/B10840702.png)

